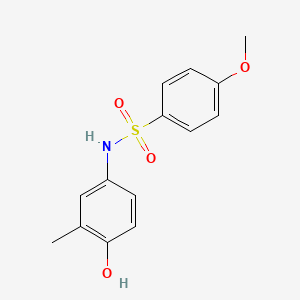

N-(4-hydroxy-3-methylphenyl)-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"N-(4-hydroxy-3-methylphenyl)-4-methoxybenzenesulfonamide" belongs to the sulfonamide class of compounds, which are known for their diverse chemical and biological properties.

Synthesis Analysis

The synthesis of related sulfonamides typically involves reactions of amine compounds with sulfonyl chlorides. For example, N-(4-Methoxybenzyl)-3-phenylpropylamine is synthesized from 4-Methoxybenzylamine and 2-Nitrobenzenesulfonyl chloride through various reaction steps (Kurosawa, Kan, & Fukuyama, 2003).

Molecular Structure Analysis

Studies on similar molecules show diverse molecular architectures. For instance, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide exhibit C—H⋯πaryl interactions forming a two-dimensional architecture (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamides like N-(4-hydroxy-3-methylphenyl)-4-methoxybenzenesulfonamide often participate in reactions typical of their functional groups. For example, Lewis Acid-Promoted Reactions of related compounds result in complex products (Engler & Scheibe, 1998).

Physical Properties Analysis

These compounds generally have solid-state structures characterized by hydrogen bonding and π-stacking interactions, influencing their physical properties (Karakaya et al., 2015).

Chemical Properties Analysis

Sulfonamides can exhibit a range of chemical properties depending on their structure. For instance, N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides have shown enzyme inhibitory activity, which is a significant chemical property (Abbasi et al., 2018).

Aplicaciones Científicas De Investigación

Anticancer Properties

Studies have highlighted the anticancer potential of sulfonamide derivatives, revealing their mechanism of action as cell cycle inhibitors and antimitotic agents. Compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) disrupt tubulin polymerization, showcasing potent anticancer activities in cell-based screens and preliminary clinical trials (Owa et al., 2002). This highlights the relevance of sulfonamide-focused libraries in oncology research, particularly in identifying and characterizing novel oncolytic small molecules.

Photochemical Applications

The photochemical properties of sulfonamide derivatives make them candidates for applications in photodynamic therapy. A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlighted their high singlet oxygen quantum yield, making them potent photosensitizers for cancer treatment (Pişkin et al., 2020). These properties are crucial for Type II photodynamic therapy mechanisms, suggesting the potential of these compounds in developing effective cancer therapies.

Computational and Structural Studies

Computational studies and structural characterizations of sulfonamide molecules have provided insights into their molecular properties and interactions. For instance, a computational study on N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide explored its structure, electronic properties, and interactions with proteins, offering a basis for understanding its biological activity and potential therapeutic applications (Murthy et al., 2018).

Enzyme Inhibition and Therapeutic Potential

Research on sulfonamide derivatives has also focused on their enzyme inhibitory activities, particularly in relation to Alzheimer's disease. A study synthesizing a new series of sulfonamides from 4-methoxyphenethylamine demonstrated significant acetylcholinesterase inhibitory activity, highlighting their potential as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018). This indicates the versatility of sulfonamide compounds in targeting various biochemical pathways for therapeutic purposes.

Propiedades

IUPAC Name |

N-(4-hydroxy-3-methylphenyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-10-9-11(3-8-14(10)16)15-20(17,18)13-6-4-12(19-2)5-7-13/h3-9,15-16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPAHSLFBHQAEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxy-3-methylphenyl)-4-methoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-methoxyethyl)amino]-1-(3-nitrophenyl)ethanol](/img/structure/B5543078.png)

![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5543093.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543095.png)

![2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5543097.png)

![1-methyl-4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5543098.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5543111.png)

![6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5543132.png)

![2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid](/img/structure/B5543139.png)

![methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5543146.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543153.png)

![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5543164.png)

![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5543167.png)

![N-({1-[2-(4-chloro-2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5543175.png)

![2-{[(2-chloro-5-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5543183.png)